molecular formula C15H16FN3O2 B2533725 N-(4-fluorophenethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide CAS No. 1448035-27-5

N-(4-fluorophenethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide

Cat. No. B2533725
CAS RN: 1448035-27-5
M. Wt: 289.31
InChI Key: QFKDAHQUJIOWFN-UHFFFAOYSA-N
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Description

“N-(4-fluorophenethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide” is a complex organic compound. It contains an oxazine ring, which is a heterocyclic compound containing one oxygen and one nitrogen atom . Oxazines and their derivatives have been found in many biologically active compounds .

Scientific Research Applications

Synthesis and Structural Analysis

N-(4-fluorophenethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide, due to its complex structure, has been a subject of interest in the synthesis of fluorine-containing derivatives. The synthesis involves reactions with primary and secondary amines to form various substituted amides and pyrazolo derivatives. This process highlights the compound's utility as a precursor in creating novel compounds with potential pharmacological activities. The specific reactions and the resulting derivatives underscore the versatility and the importance of understanding the structural nuances of such compounds for further application in medicinal chemistry (Eleev et al., 2015).

Pharmacological Potential

Research on derivatives related to N-(4-fluorophenethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide has shown significant pharmacological potential. For instance, certain analogues synthesized from related structures have demonstrated potent anticonvulsant activities. This suggests that by exploring different modifications of the N-(4-fluorophenethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide structure, new therapeutic agents with potential anticonvulsant or other pharmacological effects could be developed (Kelley et al., 1995).

Anticancer and Antimicrobial Activities

Compounds synthesized from N-(4-fluorophenethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide have been evaluated for their anticancer and antimicrobial activities. The synthesis of novel pyrazolo and pyrimidine derivatives has yielded compounds with considerable chemical and pharmacological activities, including antioxidant and anticancer properties. These findings indicate the potential of such compounds in the development of new treatments for cancer and microbial infections (Mahmoud et al., 2017).

Chemical and Biological Activities

Further exploration into the chemistry of N-(4-fluorophenethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide and its derivatives has revealed a wide range of biological activities. This includes the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, showing remarkable antiavian influenza virus activity. Such studies demonstrate the compound's relevance in the search for novel antiviral agents, highlighting the importance of structural manipulation to enhance biological efficacy (Hebishy et al., 2020).

properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O2/c16-12-4-2-11(3-5-12)6-7-17-15(20)13-10-14-19(18-13)8-1-9-21-14/h2-5,10H,1,6-9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKDAHQUJIOWFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)NCCC3=CC=C(C=C3)F)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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